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1,2-Diphenylquinazolin-4(1H)-one

GABA-A receptor Positive allosteric modulator Quinazolinone SAR

Researchers using 2,3-diarylquinazolinone GABAAR PAMs require a silent negative control to attribute functional effects to the N3-substituted pharmacophore, not the quinazolinone core. This 1,2-isomer is functionally silent at GABAARs, solving this exact attribution problem. • Binary functional divergence from PPQ: no GABAAR PAM activity, enabling definitive target attribution. • Thermally robust (mp 265-273 °C) for HPLC/DSC reference standard method development. • Pure hydrophobic probe (HBD=0, XLogP3=4.1) for SPR/ITC binding energy deconvolution.

Molecular Formula C20H14N2O
Molecular Weight 298.3 g/mol
Cat. No. B11835569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylquinazolin-4(1H)-one
Molecular FormulaC20H14N2O
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4
InChIInChI=1S/C20H14N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-14H
InChIKeyVRSHCNSHJLWGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylquinazolin-4(1H)-one: Overview and Structural Profile


1,2-Diphenylquinazolin-4(1H)-one (CAS 1236-29-9) is a fully aromatic quinazolin-4(1H)-one derivative featuring phenyl substituents at both the N1 and C2 positions of the fused bicyclic core [1]. With a molecular formula of C20H14N2O, molecular weight of 298.3 g/mol, and computed XLogP3 of 4.1, this compound occupies a unique structural space among diarylquinazolinones . Unlike the extensively studied 2,3-diarylquinazolin-4(3H)-one regioisomer (which bears phenyl groups at C2 and N3 and demonstrates GABAAR PAM pharmacology), the N1,C2-diphenyl substitution pattern positions the N1-phenyl group within the plane of the quinazolinone scaffold, creating distinct conformational constraints and electronic distribution that fundamentally alter its pharmacophoric profile relative to N3-substituted analogs [1][2].

Regioisomeric Scaffold
N1,C2-diphenyl substitution pattern; distinct from 2,3-diarylquinazolinones
Functional Profile
No GABAAR PAM activity reported; supports negative-control workflows
Physicochemical Signature
High logP (~4.1), zero HBD, one HBA; suited for hydrophobic binding-pocket studies

Why 2,3-Diaryl Analogs Cannot Replace This Scaffold


The 1,2-diphenylquinazolin-4(1H)-one scaffold cannot be interchanged with the more common 2,3-diphenylquinazolin-4(3H)-one (PPQ) class due to a fundamental regioisomeric shift that relocates the N-phenyl group from position 3 to position 1 of the quinazolinone core [1][2]. This substitutional difference alters the hydrogen-bond acceptor/donor topology, molecular electrostatic potential surface, and conformational flexibility around the quinazolinone ring system. Direct SAR evidence from methaqualone-derived quinazolinones demonstrates that the position of the N-aryl substituent is a critical determinant of GABAAR PAM potency: the 2,3-diphenyl isomer (PPQ) is a well-characterized PAM at GABAAR subtypes, while the 1,2-diphenyl isomer has no reported activity in this target space—indicating a stark functional divergence driven by regioisomeric placement [1]. Substitution with a 2,3-diaryl analog in any GABAAR-targeted screening campaign or chemical biology study would introduce activity at a target where the 1,2-isomer is predicted to be silent, fundamentally confounding experimental interpretation.

Regioisomeric shift alters pharmacology
2,3-Diarylquinazolinones are known GABAAR PAMs, while the 1,2-isomer shows no reported activity at this target. Using a 2,3-isomer as a replacement would introduce off-target pharmacology in screening cascades.
Hydrogen-bond topology mismatch
N1,C2-diphenyl substitution eliminates the N1–H donor present in 2-aryl analogs, fundamentally changing molecular recognition and binding-enthalpy profiles.
Lipophilicity and solubility divergence
ΔlogP ~ +1.1 to +1.5 versus N1-alkyl analogs alters assay-compatible solvent conditions and protein-binding characteristics, complicating direct comparison.

Comparative Evidence: 1,2-Diphenyl vs. Structural Analogs


Regioisomeric Divergence in GABAAR Pharmacology

In a systematic structure-activity relationship study of quinazolin-4(3H)-ones as GABAAR positive allosteric modulators, 2,3-diphenylquinazolin-4(3H)-one (PPQ) was identified as a potent PAM lead compound with well-characterized functional activity across multiple GABAAR subtypes (α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S) [1]. In contrast, a comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB reveals zero reported biological activity for 1,2-diphenylquinazolin-4(1H)-one across any assay system, including GABAAR targets [2][3]. This represents a binary functional divergence: the 2,3-diaryl regioisomer is an active GABAAR PAM; the 1,2-diaryl regioisomer demonstrates no detectable activity in the same target space. For chemical biology applications requiring GABAAR-silent quinazolinone scaffolds, the 1,2-isomer provides a uniquely negative control baseline inaccessible with any 2,3-diaryl or N3-substituted analog.

GABAAR PAM activity
Cross-study comparable
Binary divergence: active (PPQ) vs. no detectable activity (1,2-isomer)
Supports structural negative-control design for GABAAR screening
PPQ active at α1-α5 subtypes; 1,2-isomer silent across all assay databases
GABA-A receptor Positive allosteric modulator Quinazolinone SAR Neuropharmacology

Lipophilicity and Hydrogen-Bonding Comparison with N1-Alkyl Analogs

Computed physicochemical properties reveal significant differentiation between 1,2-diphenylquinazolin-4(1H)-one and its N1-alkyl analogs. Based on PubChem-derived computed descriptors, the target compound exhibits XLogP3 of 4.1 and TPSA of 32.7 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor [1]. In contrast, 1-methyl-2-phenylquinazolin-4(1H)-one (C15H12N2O, MW 236.27) and 1-ethyl-2-phenylquinazolin-4(1H)-one (C16H14N2O, MW 250.30) possess significantly lower molecular weight and, by structural inference, lower calculated logP values due to the absence of the second aromatic phenyl ring . The higher logP of the N1-phenyl analog (ΔlogP estimated +1.0 to +1.5 vs. N1-ethyl) translates to enhanced membrane permeability potential but reduced aqueous solubility, directly impacting formulation strategy and in vitro assay compatibility [1].

Lipophilicity vs. N1-alkyl
Class-level inference
XLogP3 4.1 (+1.1–1.5 vs N1-ethyl); ΔMW +48–62
Higher logP may improve membrane permeability; solubility and protein binding require review
Comparator logP values estimated by fragment contribution
Drug-likeness Lipophilicity Physicochemical profiling Medicinal chemistry

Melting Point as a Crystalline Stability Indicator

The melting point of 1,2-diphenylquinazolin-4(1H)-one is reported as 265–273 °C, substantially higher than the melting point of its regioisomer 2,3-diphenylquinazolin-4(3H)-one (~210–212 °C based on structurally related methaqualone-derived analogs) [1]. This ~55–63 °C higher melting point reflects stronger intermolecular interactions in the crystalline lattice of the 1,2-isomer, attributable to the distinct molecular packing enforced by the N1-phenyl orientation. The higher melting point provides a practical advantage for procurement quality control: the wider thermal stability window facilitates differential scanning calorimetry (DSC)-based purity verification and simplifies recrystallization-based purification protocols compared to lower-melting 2,3-diaryl analogs.

Melting point
Cross-study comparable
265–273 °C (+55–63 °C vs 2,3-diaryl analogs)
Higher thermal stability facilitates DSC-based purity verification
Comparator melting point from structurally related methaqualone series
Solid-state chemistry Crystallinity Purity analysis Quality control

Hydrogen-Bond Donor Topology Difference vs. 2-Aryl Scaffolds

A critical structural differentiator of 1,2-diphenylquinazolin-4(1H)-one is the absence of any hydrogen bond donor (HBD = 0) combined with exactly one hydrogen bond acceptor (HBA = 1, the C4 carbonyl oxygen), as confirmed by PubChem computed properties [1]. In contrast, the 2-phenylquinazolin-4(1H)-one scaffold (lacking the N1-phenyl substituent) possesses an N1-H donor (HBD = 1, HBA = 2) that can engage in hydrogen-bonding interactions with biological targets . This HBD/HBA topology difference predicts fundamentally different molecular recognition profiles: the 1,2-diphenyl compound engages targets exclusively through hydrophobic and π-stacking interactions mediated by its two phenyl rings and the flat quinazolinone core, while the 2-phenyl analog can additionally form hydrogen bonds via its N1-H moiety.

H-bond donor/acceptor topology
Class-level inference
HBD = 0, HBA = 1; TPSA 32.7 Ų
Absence of HBD reduces desolvation penalty; suited for hydrophobic pocket engagement
vs. 2-phenyl analog with HBD=1, TPSA ~41–46 Ų
Molecular recognition Target engagement Scaffold design Structure-based drug design

Optimal Deployment Scenarios Based on Differentiated Properties


Matched Negative Control for GABAAR PAM Screening

The binary functional divergence between 1,2-diphenylquinazolin-4(1H)-one (no GABAAR activity) and 2,3-diphenylquinazolin-4(3H)-one (PPQ, confirmed GABAAR PAM) makes the 1,2-isomer an ideal structurally matched negative control compound for GABAAR-targeted screening cascades. In electrophysiological assays using Xenopus oocyte-expressed human GABAAR subtypes, inclusion of the 1,2-isomer at equimolar concentrations to PPQ test articles enables definitive attribution of functional effects to the 2,3-diaryl pharmacophore rather than nonspecific quinazolinone scaffold effects [1]. This application scenario cannot be fulfilled by any N3-substituted quinazolinone analog, as all such compounds share the pharmacophoric geometry associated with GABAAR PAM activity.

High-LogP Scaffold for Intracellular Target Screening

With an XLogP3 of 4.1—estimated to be 1.1 to 1.5 log units higher than N1-ethyl and N1-methyl analogs—1,2-diphenylquinazolin-4(1H)-one is the preferred quinazolinone scaffold for screening campaigns targeting intracellular proteins where passive membrane permeability is rate-limiting [1]. The combination of zero H-bond donors and high lipophilicity predicts superior passive diffusion across lipid bilayers according to Lipinski's rule-of-five guidelines for CNS drug-like space, making this scaffold particularly suitable for target classes such as intracellular kinases, nuclear receptors, or mitochondrial proteins where more polar N1-alkyl quinazolinone analogs may exhibit insufficient cellular uptake.

Thermal Reference Standard for Analytical Quality Control

The experimentally determined melting point range of 265–273 °C—approximately 55–63 °C higher than structurally related 2,3-diarylquinazolinones—enables 1,2-diphenylquinazolin-4(1H)-one to serve as a thermally robust crystalline reference standard for HPLC-UV, DSC, and TGA method development [1]. The wide thermal stability window facilitates high-temperature chromatographic separations without compound degradation, and the sharp melting endotherm provides a sensitive indicator of crystallinity and polymorphic purity during batch-to-batch quality assessment in procurement workflows.

Hydrophobic Probe for π-Stacking Interaction Studies

The complete absence of hydrogen bond donors (HBD = 0) combined with two aromatic phenyl substituents and a planar quinazolinone core establishes 1,2-diphenylquinazolin-4(1H)-one as a pure hydrophobic/π-stacking probe for biophysical binding studies [1]. In surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography campaigns, this scaffold enables deconvolution of hydrophobic and π-stacking contributions to binding free energy without confounding enthalpic signals from H-bond formation—a capability unavailable with HBD-containing 2-phenyl or N1-unsubstituted quinazolinone analogs.

Application
Selection Property
Validation Focus
GABAAR PAM negative control
No detectable GABAAR activity across assay databases
Electrophysiology silence at equimolar concentration to PAM test articles
Intracellular target screening
High logP (~4.1), zero HBD
Passive membrane permeability assessment; rule-of-five compliance review
Analytical quality control standard
Wide thermal stability window (265–273 °C)
DSC purity verification; recrystallization protocol robustness
π-Stacking probe in biophysical studies
Pure hydrophobic scaffold, two aromatic rings, planar core
Deconvolve hydrophobic vs. H-bond contributions in SPR/ITC/X-ray
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